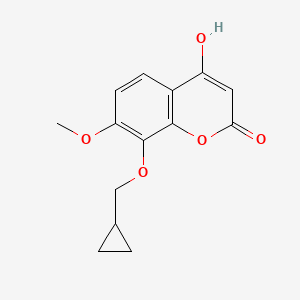![molecular formula C19H16O B11857662 4-Methyl-2-phenyl-4,9-dihydroindeno[2,1-b]pyran CAS No. 62225-35-8](/img/structure/B11857662.png)
4-Methyl-2-phenyl-4,9-dihydroindeno[2,1-b]pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-phenyl-4,9-dihydroindeno[2,1-b]pyran is a chemical compound with the molecular formula C19H16O It is a member of the indeno[2,1-b]pyran family, characterized by a fused ring system that includes both indene and pyran moieties
Preparation Methods
The synthesis of 4-Methyl-2-phenyl-4,9-dihydroindeno[2,1-b]pyran typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-phenylindene with methyl vinyl ketone in the presence of a Lewis acid catalyst can yield the desired compound. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
4-Methyl-2-phenyl-4,9-dihydroindeno[2,1-b]pyran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms, potentially altering the pyran ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, introducing different functional groups depending on the reagents and conditions used.
Common reagents for these reactions include strong oxidizing agents, reducing agents, and various electrophiles or nucleophiles. The major products formed depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
4-Methyl-2-phenyl-4,9-dihydroindeno[2,1-b]pyran has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for investigating biological interactions and potential therapeutic effects.
Medicine: Research into its pharmacological properties could lead to the development of new drugs or therapeutic agents.
Industry: Its unique properties may find applications in materials science, such as the development of novel polymers or advanced materials.
Mechanism of Action
The mechanism by which 4-Methyl-2-phenyl-4,9-dihydroindeno[2,1-b]pyran exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
4-Methyl-2-phenyl-4,9-dihydroindeno[2,1-b]pyran can be compared with other similar compounds, such as:
2-Methyl-4-phenyl-4,9-dihydroindeno[2,1-b]pyran: Differing by the position of the methyl group, this compound may exhibit different chemical and biological properties.
1,4-Dihydroindeno[1,2-c]pyrazole: Another compound with a similar fused ring system but different heteroatoms, leading to distinct reactivity and applications.
The uniqueness of this compound lies in its specific structural arrangement and the resulting chemical and physical properties, which can be leveraged for various scientific and industrial applications.
Properties
CAS No. |
62225-35-8 |
|---|---|
Molecular Formula |
C19H16O |
Molecular Weight |
260.3 g/mol |
IUPAC Name |
4-methyl-2-phenyl-4,9-dihydroindeno[2,1-b]pyran |
InChI |
InChI=1S/C19H16O/c1-13-11-17(14-7-3-2-4-8-14)20-18-12-15-9-5-6-10-16(15)19(13)18/h2-11,13H,12H2,1H3 |
InChI Key |
SDXPTWKZXYHOSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=C(OC2=C1C3=CC=CC=C3C2)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



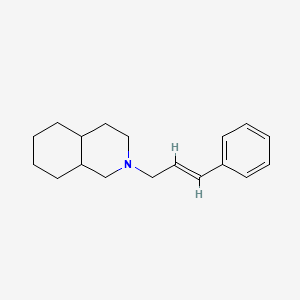


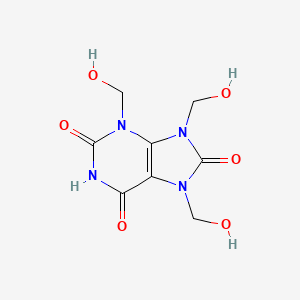
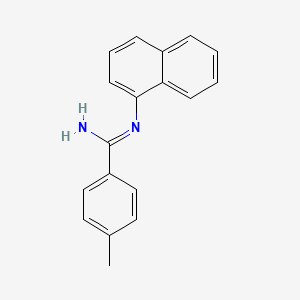

![7-(6-Methoxypyrimidin-4-yl)-2-methyl-2,7-diazaspiro[4.5]decane](/img/structure/B11857622.png)
![3-Bromo-4,6-dimethoxypyrazolo[1,5-A]pyridine](/img/structure/B11857634.png)
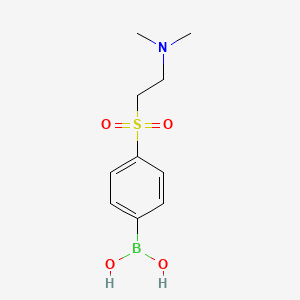
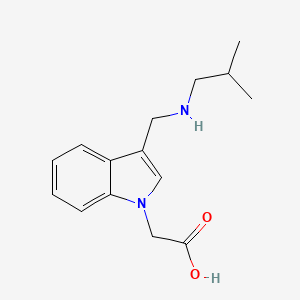
![6-Bromo-8-fluoroimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11857645.png)
